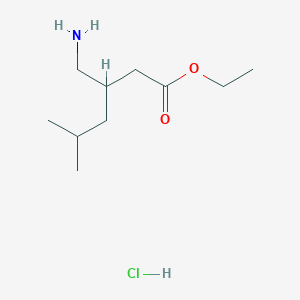
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methylhexanoate backbone. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride typically involves the reaction of 3-(aminomethyl)-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester. The hydrochloride salt is formed by the addition of hydrochloric acid to the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amine, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Ethyl 3-(aminomethyl)-5-methylhexanoate hydrochloride can be compared with similar compounds such as:
Methyl 3-(aminomethyl)-5-methylhexanoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-(aminomethyl)-5-ethylhexanoate: Similar structure but with an ethyl group on the hexanoate backbone.
Ethyl 3-(aminomethyl)-5-methylpentanoate: Similar structure but with a pentanoate backbone instead of hexanoate.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
Propiedades
Fórmula molecular |
C10H22ClNO2 |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
ethyl 3-(aminomethyl)-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-4-13-10(12)6-9(7-11)5-8(2)3;/h8-9H,4-7,11H2,1-3H3;1H |
Clave InChI |
UBTOZLCGAHWBKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(C)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-[(2,5-Dimethylphenoxy)methyl]phenyl]-2-(hydroxy)acetic Acid Ester](/img/structure/B13433881.png)
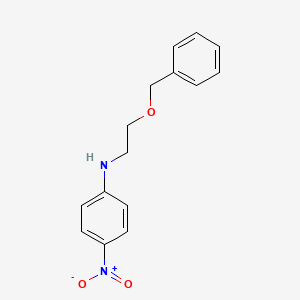
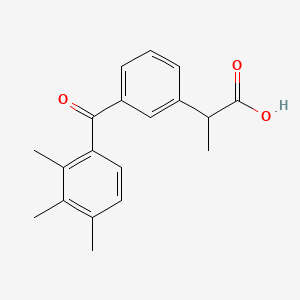

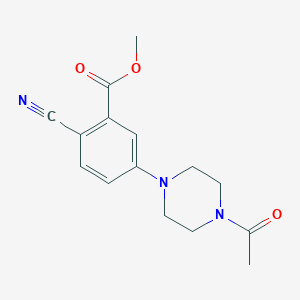
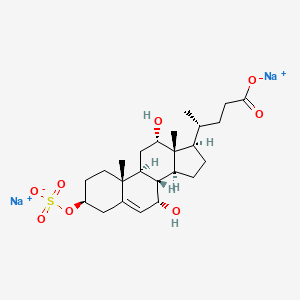

![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
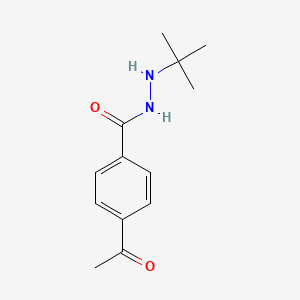
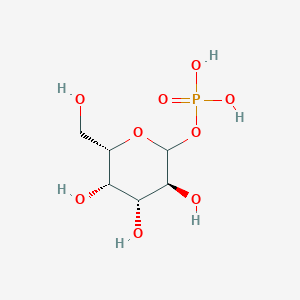
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)

![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)

